Phenyl 4-(3-methylbutyl)pyridine-1(4H)-carboxylate
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Overview
Description
Phenyl 4-(3-methylbutyl)pyridine-1(4H)-carboxylate is a chemical compound that belongs to the class of pyridine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-(3-methylbutyl)pyridine-1(4H)-carboxylate typically involves the reaction of pyridine derivatives with phenyl and 3-methylbutyl substituents. One common method is the condensation reaction between 4-pyridinecarboxylic acid and 3-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-(3-methylbutyl)pyridine-1(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst, alkylating agents (alkyl halides) in the presence of a base, and nucleophiles (amines, thiols) in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated derivatives, substituted pyridine derivatives.
Scientific Research Applications
Phenyl 4-(3-methylbutyl)pyridine-1(4H)-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Phenyl 4-(3-methylbutyl)pyridine-1(4H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. In the case of receptor targets, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways and leading to various physiological effects.
Comparison with Similar Compounds
Phenyl 4-(3-methylbutyl)pyridine-1(4H)-carboxylate can be compared with other pyridine derivatives, such as:
- Phenyl 4-(2-methylpropyl)pyridine-1(4H)-carboxylate
- Phenyl 4-(3-methylbutyl)pyridine-1(4H)-carboxamide
- Phenyl 4-(3-methylbutyl)pyridine-1(4H)-carboxaldehyde
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity, biological activity, and potential applications. The unique combination of the phenyl and 3-methylbutyl groups in this compound contributes to its distinct properties and makes it a valuable compound for research and development.
Properties
CAS No. |
651053-60-0 |
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Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
phenyl 4-(3-methylbutyl)-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H21NO2/c1-14(2)8-9-15-10-12-18(13-11-15)17(19)20-16-6-4-3-5-7-16/h3-7,10-15H,8-9H2,1-2H3 |
InChI Key |
ZUOGQADCUMGIMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1C=CN(C=C1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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